molecular formula C39H39O21+ B1238669 4'''-Demalonylsalvianin CAS No. 168753-27-3

4'''-Demalonylsalvianin

Cat. No. B1238669
CAS RN: 168753-27-3
M. Wt: 843.7 g/mol
InChI Key: HWGACSBPJIKSNP-KMKFZPLVSA-O
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4'''-demalonylsalvianin is an anthocyanin cation. It derives from a pelargonidin. It is a conjugate acid of a 4'''-demalonylsalvianin(1-).

Scientific Research Applications

Enzymatic Activities and Protein Modifications

  • Sirt5 as a Protein Lysine Demalonylase and Desuccinylase : Sirt5, a protein, demonstrates efficient demalonylase activity, which could be relevant to understanding the role of demalonylation in biological processes (Du et al., 2011).

  • Lysine Malonylation in Proteins : Identification of lysine malonylation as a post-translational modification and Sirt5's role in demalonylation suggests a regulatory mechanism in cellular physiology (Peng et al., 2011).

  • Mitochondrial Sirtuins and Metabolism : Explores the function of mitochondrial sirtuins, including SIRT5, in metabolism and how they regulate mitochondrial function through deacylation activities such as demalonylation (He et al., 2012).

Molecular and Enzymatic Mechanisms

  • 4-Oxalocrotonate Tautomerase Enzyme Catalysis : Investigation into the role of polypeptide backbone interactions in enzyme catalysis, which might offer insights into the structural and functional aspects of similar enzymes (Cisneros et al., 2004).

  • Biocatalytic Asymmetric Michael Additions : Describes the catalytic promiscuity of enzyme 4-oxalocrotonate tautomerase, which can be related to understanding the diverse enzymatic functions of related compounds (Guo et al., 2019).

  • Genetic and Molecular Dynamics : Provides insights into the genetic and molecular dynamics that might be relevant to the understanding of compounds like 4'''-Demalonylsalvianin in genetic and molecular biology contexts (Chabris et al., 2015).

Application in Disease Models

  • Exendin-4 in Huntington's Disease : Although not directly related, this study on Exendin-4's impact on Huntington's disease might offer indirect insights into the potential therapeutic applications of similar compounds (Martin et al., 2009).

properties

CAS RN

168753-27-3

Product Name

4'''-Demalonylsalvianin

Molecular Formula

C39H39O21+

Molecular Weight

843.7 g/mol

IUPAC Name

3-[[(2R,3S,4S,5R,6S)-6-[3-[(2S,3R,4S,5S,6R)-6-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-7-hydroxy-2-(4-hydroxyphenyl)chromenylium-5-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3-oxopropanoic acid

InChI

InChI=1S/C39H38O21/c40-18-5-3-17(4-6-18)37-25(58-39-36(53)34(51)31(48)26(60-39)14-54-29(46)8-2-16-1-7-21(42)22(43)9-16)12-20-23(56-37)10-19(41)11-24(20)57-38-35(52)33(50)32(49)27(59-38)15-55-30(47)13-28(44)45/h1-12,26-27,31-36,38-39,48-53H,13-15H2,(H4-,40,41,42,43,44,45,46)/p+1/t26-,27-,31-,32-,33+,34+,35-,36-,38-,39-/m1/s1

InChI Key

HWGACSBPJIKSNP-KMKFZPLVSA-O

Isomeric SMILES

C1=CC(=CC=C1C2=C(C=C3C(=CC(=CC3=[O+]2)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC(=O)CC(=O)O)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)COC(=O)/C=C/C6=CC(=C(C=C6)O)O)O)O)O)O

SMILES

C1=CC(=CC=C1C2=C(C=C3C(=CC(=CC3=[O+]2)O)OC4C(C(C(C(O4)COC(=O)CC(=O)O)O)O)O)OC5C(C(C(C(O5)COC(=O)C=CC6=CC(=C(C=C6)O)O)O)O)O)O

Canonical SMILES

C1=CC(=CC=C1C2=C(C=C3C(=CC(=CC3=[O+]2)O)OC4C(C(C(C(O4)COC(=O)CC(=O)O)O)O)O)OC5C(C(C(C(O5)COC(=O)C=CC6=CC(=C(C=C6)O)O)O)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4'''-Demalonylsalvianin
Reactant of Route 2
4'''-Demalonylsalvianin
Reactant of Route 3
4'''-Demalonylsalvianin
Reactant of Route 4
4'''-Demalonylsalvianin
Reactant of Route 5
4'''-Demalonylsalvianin
Reactant of Route 6
4'''-Demalonylsalvianin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.